molecular formula C8H7N3O2 B15300624 1-(3-cyano-1H-pyrazol-1-yl)cyclopropane-1-carboxylic acid

1-(3-cyano-1H-pyrazol-1-yl)cyclopropane-1-carboxylic acid

Katalognummer: B15300624
Molekulargewicht: 177.16 g/mol
InChI-Schlüssel: WTCZNYYYUDSFTB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(3-cyano-1H-pyrazol-1-yl)cyclopropane-1-carboxylic acid is a chemical compound that features a cyclopropane ring attached to a pyrazole ring with a cyano group at the 3-position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-cyano-1H-pyrazol-1-yl)cyclopropane-1-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a cyclopropane derivative with a pyrazole derivative in the presence of a suitable catalyst. The reaction conditions often include specific temperatures, solvents, and reaction times to ensure high yield and purity of the product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the compound meets industry standards .

Analyse Chemischer Reaktionen

Types of Reactions

1-(3-cyano-1H-pyrazol-1-yl)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines .

Wissenschaftliche Forschungsanwendungen

1-(3-cyano-1H-pyrazol-1-yl)cyclopropane-1-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antibacterial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 1-(3-cyano-1H-pyrazol-1-yl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 1-(1H-pyrazol-1-yl)cyclopropane-1-carboxylic acid
  • 1-(3-cyano-1H-pyrazol-1-yl)cyclopropane-1-carboxylic acid derivatives

Uniqueness

This compound is unique due to its specific structural features, such as the presence of a cyano group and the combination of a cyclopropane and pyrazole ring. These features contribute to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Eigenschaften

Molekularformel

C8H7N3O2

Molekulargewicht

177.16 g/mol

IUPAC-Name

1-(3-cyanopyrazol-1-yl)cyclopropane-1-carboxylic acid

InChI

InChI=1S/C8H7N3O2/c9-5-6-1-4-11(10-6)8(2-3-8)7(12)13/h1,4H,2-3H2,(H,12,13)

InChI-Schlüssel

WTCZNYYYUDSFTB-UHFFFAOYSA-N

Kanonische SMILES

C1CC1(C(=O)O)N2C=CC(=N2)C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.